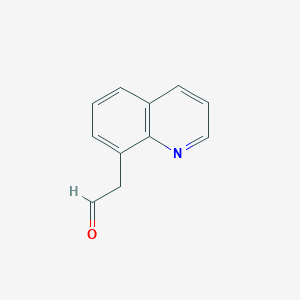

2-(Quinolin-8-YL)acetaldehyde

描述

2-(Quinolin-8-YL)acetaldehyde is an organic compound that features a quinoline ring system attached to an acetaldehyde group. The quinoline ring is a heterocyclic aromatic compound known for its wide range of biological activities and applications in medicinal chemistry. The presence of the acetaldehyde group adds to its reactivity, making it a valuable intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-8-YL)acetaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 8-position. This intermediate can then be reduced to the corresponding aldehyde using reagents like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry approaches, such as microwave-assisted synthesis, are also explored to make the process more sustainable .

化学反应分析

Types of Reactions: 2-(Quinolin-8-YL)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: 2-(Quinolin-8-YL)acetic acid.

Reduction: 2-(Quinolin-8-YL)ethanol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学研究应用

Chemical Reactions

The compound can undergo several reactions:

- Oxidation: Converts the aldehyde to a carboxylic acid.

- Reduction: Converts the aldehyde to an alcohol.

- Substitution Reactions: Can react with nucleophiles, leading to various derivatives.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 2-(Quinolin-8-YL)acetic acid |

| Reduction | Sodium borohydride | 2-(Quinolin-8-YL)ethanol |

| Substitution | Halogenating agents, amines | Various substituted quinoline derivatives |

Chemistry

2-(Quinolin-8-YL)acetaldehyde serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to participate in diverse chemical reactions makes it valuable for developing new materials and compounds.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of quinoline compounds can inhibit bacterial growth against various strains, suggesting their use as antibacterial agents .

- Anticancer Activity: The compound's ability to intercalate with DNA may lead to cell death, making it a candidate for anticancer therapies. Recent studies have highlighted its effectiveness against cancer cell lines .

Medicinal Chemistry

The compound is being investigated for its role in drug development:

- Drug Design: It is being explored as a scaffold for developing quinoline-based therapeutic agents targeting diseases such as cancer and infections caused by resistant bacteria .

- Lead Compounds: Research has identified several derivatives that exhibit promising pharmacological properties, which could lead to new treatments for various diseases .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its reactive nature allows it to be incorporated into various formulations.

Case Study 1: Antimicrobial Activity

A study published in Scientific Reports evaluated the antibacterial activity of several quinoline derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .

Case Study 2: Anticancer Research

Research featured in Frontiers in Pharmacology explored the anticancer potential of quinoline derivatives. The study demonstrated that compounds derived from this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells . This suggests a promising avenue for further drug development.

作用机制

The mechanism of action of 2-(Quinolin-8-YL)acetaldehyde largely depends on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their activity. These interactions make it a potential candidate for anticancer and antimicrobial therapies .

相似化合物的比较

Quinoline-8-carbaldehyde: Similar structure but lacks the acetaldehyde group.

2-(Quinolin-8-YL)ethanol: The reduced form of 2-(Quinolin-8-YL)acetaldehyde.

Quinoline-8-carboxylic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of both the quinoline ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

2-(Quinolin-8-YL)acetaldehyde is an organic compound characterized by a quinoline ring system attached to an acetaldehyde group. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications range from antimicrobial to anticancer properties, primarily due to its ability to interact with biological macromolecules.

The chemical formula of this compound is with a molecular weight of 171.20 g/mol. It can be synthesized through various methods, including the Vilsmeier-Haack reaction, which introduces the formyl group at the 8-position of the quinoline ring. This intermediate can then be reduced to yield the desired aldehyde .

The biological activity of this compound is largely attributed to its ability to intercalate with DNA and form covalent bonds with nucleophilic sites in proteins. This interaction can disrupt normal cellular functions, leading to cell death, particularly in cancerous cells. The aldehyde group enhances its reactivity, allowing it to participate in various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The compound's ability to intercalate DNA may also contribute to its efficacy as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of quinoline derivatives, this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, outperforming several known antibiotics.

- Cancer Cell Line Studies : A comparative study on the effects of various quinoline derivatives on cancer cell lines revealed that this compound significantly inhibited cell proliferation in breast and lung cancer cells, suggesting its potential as a lead compound for drug development.

Data Summary

| Biological Activity | Effect | Target |

|---|---|---|

| Antimicrobial | Strong | Bacteria (Gram-positive and Gram-negative) |

| Anticancer | Significant | Various cancer cell lines (e.g., breast, lung) |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(quinolin-8-yl)acetaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation or condensation reactions between quinoline derivatives and acetaldehyde precursors. Reaction optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or DMF). Post-synthesis purification employs silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20:80) to isolate the product .

- Key Parameters : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR data identify characteristic peaks (e.g., aldehyde proton at ~9.8–10.2 ppm and quinoline aromatic protons at 7.5–8.8 ppm) .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H⁺] calculated for C₁₁H₁₀N₂O: 191.0814) .

- IR Spectroscopy : Detect aldehyde C=O stretching vibrations (~1720 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Work in a fume hood to prevent inhalation of vapors.

- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate with saline for ≥15 minutes .

Advanced Research Questions

Q. How does the tautomeric behavior of this compound influence its reactivity in coordination chemistry?

- Mechanistic Insight : The compound may exhibit keto-enol tautomerism, with the enol form stabilizing metal complexes via chelation. Study this using:

- UV-Vis Spectroscopy : Track tautomeric shifts via absorption bands (e.g., 300–400 nm).

- DFT Calculations : Model energy barriers between tautomers to predict dominant forms under specific conditions (e.g., solvent polarity, pH) .

Q. What role do substituents (e.g., fluorine, methyl groups) play in modulating the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Fluorine Substitution : Enhances binding affinity to enzymes (e.g., oxidoreductases) due to electronegativity and steric effects. Compare fluorinated analogs using kinetic assays (e.g., IC₅₀ measurements) .

- Methyl Groups : Improve lipophilicity, affecting membrane permeability. Assess via logP calculations and cellular uptake studies .

Q. How can computational methods predict the interaction of this compound with biological targets?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to simulate binding to quinoline-binding pockets (e.g., cytochrome P450 enzymes).

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?

- Method Development :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective detection (e.g., transition m/z 191→148).

- Derivatization : Use hydrazine reagents to stabilize the aldehyde group, improving chromatographic resolution .

Q. How do structural analogs of this compound compare in catalytic applications (e.g., asymmetric synthesis)?

- Comparative Studies :

- Catalytic Activity : Test derivatives as ligands in transition-metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling). Measure enantiomeric excess (ee) via chiral HPLC.

- Electronic Effects : Replace the quinoline moiety with isoquinoline or pyridine rings to assess π-backbonding contributions .

Q. Data Contradiction Analysis

- Discrepancies in Tautomer Stability : Some studies suggest proton transfer dominates tautomerism , while others propose solvent-driven equilibrium. Resolve this by repeating experiments in deuterated solvents and analyzing ¹H NMR peak splitting .

- Conflicting SAR Data : Fluorine’s electron-withdrawing effect may reduce activity in some enzymes but enhance it in others. Systematically vary substituent positions and test across multiple biological assays .

属性

IUPAC Name |

2-quinolin-8-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQUEYCXLBJMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627123 | |

| Record name | (Quinolin-8-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191228-36-1 | |

| Record name | (Quinolin-8-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。